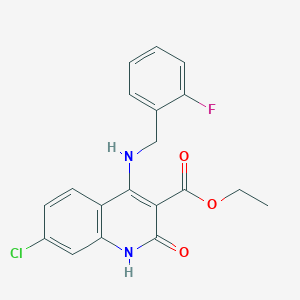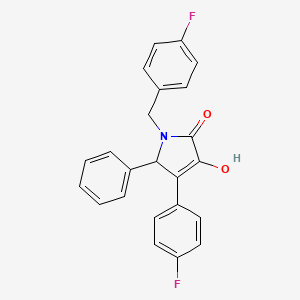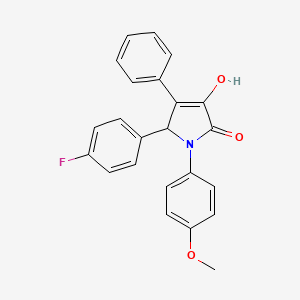
5-(4-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromophenyl, hydroxy, methylphenyl, and phenylethyl groups
Preparation Methods
The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism by which 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, depending on the specific context of its application. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups. Similar compounds may include other pyrrol-2-one derivatives with different substituents. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22BrNO2 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-3-(4-methylphenyl)-1-(2-phenylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22BrNO2/c1-17-7-9-19(10-8-17)22-23(20-11-13-21(26)14-12-20)27(25(29)24(22)28)16-15-18-5-3-2-4-6-18/h2-14,23,28H,15-16H2,1H3 |
InChI Key |
FGGWMTUXTFJXND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Ethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetamide](/img/structure/B11272422.png)
![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-phenylethyl)acetamide](/img/structure/B11272429.png)


![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11272445.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B11272448.png)
![N-cycloheptyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B11272463.png)
![4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B11272471.png)
![5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11272478.png)

![N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272499.png)
![4-[(3-Methylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11272503.png)
![ethyl 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B11272521.png)
![N-(4-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11272526.png)
